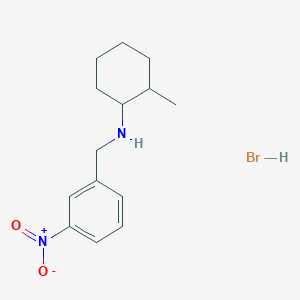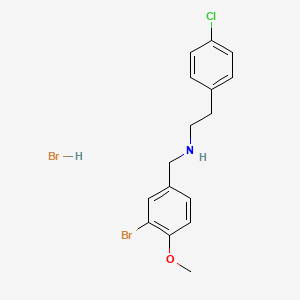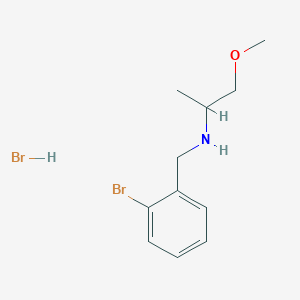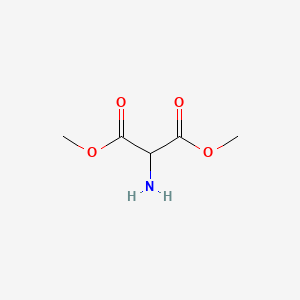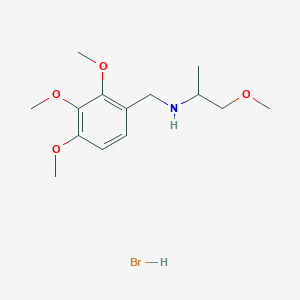amine hydrobromide; 95% CAS No. 1609396-15-7](/img/structure/B6351942.png)
[2-(4-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609396-15-7 . It has a molecular weight of 336.27 and its IUPAC name is 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine hydrobromide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H21NO.BrH/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H . This indicates that the molecule contains a methoxyphenyl group, a methylbenzyl group, and an ethylamine group, along with a bromide ion.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación
Pharmacologically Active Derivatives : The study by Chapman et al. (1971) investigated pharmacologically active benzo[b]thiophen derivatives, highlighting the synthesis and preliminary pharmacological study of compounds, including amines and thiouronium salts derived from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate (Chapman, Clarke, Gore, & Sharma, 1971).
Lanthanide Complex Cations : Research by Liu et al. (1993) explored the synthesis and characterization of N4O3 amine phenol ligands and their lanthanide complexes, which are significant in inorganic chemistry and materials science (Liu, Yang, Rettig, & Orvig, 1993).
Narcotic Antagonist Action : Jacoby et al. (1981) synthesized N-substituted ethyl 3-(n- or p-hydroxyphenyl)nipecotates to evaluate the role of a m- or p-hydroxy substituted beta-phenethylamine moiety in narcotic antagonist action (Jacoby, Boon, Darling, & Willette, 1981).
Asymmetric Synthesis : Bentley et al. (2011) demonstrated the use of lithium N-phenyl-N-(α-methylbenzyl)amide in the asymmetric synthesis of β-amino esters, showing the potential of these compounds in organic synthesis (Bentley, Davies, Lee, Roberts, & Thomson, 2011).
Pharmaceutical Research : Schroeder et al. (1992) synthesized various stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, important intermediates in the preparation of quinolone antibacterials (Schroeder, Kiely, Laborde, Johnson, Szotek, Domagala, Stickney, Michel, & Kampf, 1992).
Chemical Synthesis and Analysis : A study by Caspar et al. (2017) involved the analysis of metabolites of a new psychoactive substance, demonstrating the application of these compounds in analytical and bioanalytical chemistry (Caspar, Westphal, Meyer, & Maurer, 2017).
Phosphorus-Nitrogen Donor Interaction : Timosheva et al. (2004) investigated phosphorus-nitrogen donor interaction in phosphate and oxyphosphorane compositions, which has implications for understanding enzymatic processes (Timosheva, Chandrasekaran, & Holmes, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAOTRWRBSZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=C(C=C2)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
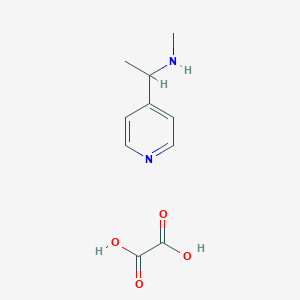

![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

amine hydrobromide; 95%](/img/structure/B6351887.png)

amine hydrobromide; 95%](/img/structure/B6351889.png)
